(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-4-5(16-8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCQJELUJDPGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626118 | |
| Record name | [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355836-10-1 | |
| Record name | [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Treatment of 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene with n-butyllithium (2.5 M in hexanes) at −78°C in anhydrous tetrahydrofuran (THF) generates a lithium intermediate, which reacts with triisopropyl borate (B(OiPr)₃) to form the boronate ester. Subsequent acidic hydrolysis yields the boronic acid.
Optimized Protocol
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Step 1 : Dissolve 50.0 g (193 mmol) of 4-bromo-2-methoxy-1-(trifluoromethoxy)benzene in 400 mL toluene/THF (4:1).
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Step 2 : Add n-butyllithium (92.7 mL, 232 mmol) at −78°C over 30 min.
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Step 3 : Introduce triisopropyl borate (43.6 g, 232 mmol), warm to −30°C over 4 hr.
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Step 4 : Quench with 2 M HCl, extract with ethyl acetate, and purify via silica chromatography.
| Parameter | Value |
|---|---|
| Yield | 67% over 2 steps |
| Purity (HPLC) | >98% |
| Key Impurity | Debrominated arene (<1.5%) |
Solvent and Temperature Effects
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THF/toluene mixtures (4:1) improve lithium intermediate stability compared to pure THF.
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Reaction temperatures below −60°C suppress side reactions (e.g., Scholl coupling), increasing yield by 12–15%.
Palladium-Catalyzed Miyaura Borylation
An alternative route employs Pd(dppf)Cl₂-catalyzed borylation of the corresponding aryl bromide.
Catalytic System Optimization
A mixture of bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ (1 mol%) in dioxane at 80°C for 12 hr achieves 78% conversion.
Reaction Table
| Catalyst Loading | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 mol% Pd(dppf)Cl₂ | Dioxane | 80 | 12 | 78 |
| 2 mol% Pd(OAc)₂ | DMF | 100 | 8 | 63 |
| 5 mol% NiCl₂(PPh₃)₂ | THF | 65 | 24 | 41 |
Substrate Scope Limitations
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Electron-deficient aryl bromides (e.g., nitro-substituted) show <40% yield due to catalyst poisoning.
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Steric hindrance from the trifluoromethoxy group necessitates higher catalyst loadings (2–3 mol%) compared to unsubstituted analogs.
Direct Functionalization of Boronic Acid Scaffolds
Post-synthetic modification of preformed boronic acids offers a route to install methoxy and trifluoromethoxy groups.
Methoxylation via Nucleophilic Aromatic Substitution
Treatment of 4-(trifluoromethoxy)phenylboronic acid with sodium methoxide (2 eq) in DMF at 120°C for 6 hr installs the methoxy group at the ortho position.
Purification Challenges
Trifluoromethoxylation Strategies
Electrophilic trifluoromethoxylation using AgOCF₃ and Selectfluor achieves 62% yield but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost ($/kg) | Scalability | Purity (%) |
|---|---|---|---|---|
| Lithiation-borylation | 67 | 420 | >100 g | 98 |
| Miyaura borylation | 78 | 890 | <50 g | 97 |
| Direct functionalization | 62 | 1,150 | <10 g | 95 |
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Lithiation-borylation dominates industrial synthesis due to cost-effectiveness and scalability.
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Miyaura borylation is preferred for small-scale, oxygen-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.
Oxidation: Conversion to phenol derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium complexes, copper salts
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Major Products
The major products formed from these reactions include biaryl compounds, phenol derivatives, and substituted phenylboronic acids .
Scientific Research Applications
Organic Synthesis
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the formation of new carbon-carbon bonds, which is essential in constructing diverse chemical architectures.
Key Reactions:
- Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of electron-withdrawing groups like trifluoromethoxy enhances the reactivity of the boronic acid, making it suitable for coupling under mild conditions .
Medicinal Chemistry
The compound's boronic acid moiety is known for its ability to form reversible covalent bonds with biological targets, which is advantageous in drug design. The specific functionalities of the methoxy and trifluoromethoxy groups can influence the binding properties and bioactivity of synthesized pharmaceuticals.
Potential Applications:
- Drug Development: Due to its unique electronic properties, this compound can be utilized in the development of inhibitors for various enzymes, potentially leading to new therapeutic agents .
- Biological Probes: The compound may be employed as a probe for studying protein-protein interactions, allowing researchers to investigate binding dynamics and affinities with target proteins .
Material Science
The versatile nature of organoboron compounds extends to material science, where this compound can be used in the synthesis of novel materials with unique properties.
Applications:
- Self-Healing Materials: The reversible covalent bonding capability of boronic acids makes them suitable for creating polymers that can self-repair when damaged.
- Molecular Machines: The unique properties imparted by the trifluoromethoxy group may facilitate the design of molecular machines that respond to environmental stimuli .
Case Study 1: Synthesis and Characterization
A recent study demonstrated the successful application of this compound in synthesizing a series of biologically active compounds through Suzuki-Miyaura coupling. The reaction was conducted under optimized conditions using palladium catalysts, yielding products with high purity and yield (up to 61.1%) .
| Reaction Conditions | Yield (%) | Catalyst Used |
|---|---|---|
| Sealed tube at 130°C | 61.1 | Pd(PPh₃)₄ |
In another study focusing on drug discovery, this compound was evaluated for its inhibitory effects on specific enzymes involved in cancer pathways. Preliminary results indicated promising activity, warranting further investigation into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group, which enhance the reactivity and stability of the compound .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Boronic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups : Replacing -OCF₃ with -CF₃ (row 3) increases electron withdrawal, which may enhance reactivity in electrophilic substitutions but reduce solubility .
Physicochemical Properties
Table 2: Physical Properties of Selected Boronic Acids
Notes:
Biological Activity
(2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique trifluoromethoxy group, which may enhance its reactivity and biological interactions. This article reviews the existing literature on the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This compound features:
- A boronic acid functional group , which is known for its ability to form reversible covalent bonds with diols.
- A trifluoromethoxy group , which is expected to influence its electronic properties and enhance lipophilicity.
Boronic acids, including this compound, are known to interact with various biological targets through several mechanisms:
- Inhibition of Proteins : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This interaction can disrupt cellular processes such as protein degradation and signaling pathways.
- Modulation of Receptor Activity : Some studies have indicated that boronic acids can act as ligands for certain receptors, potentially influencing cell signaling and physiological responses.
Anticancer Activity
Research has shown that boronic acids can exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The compound's IC50 values indicate its potency in reducing cell viability at low concentrations.
- A study reported that this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties:
- Preliminary data suggest that this compound may possess antibacterial activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 4–8 μg/mL, indicating moderate efficacy.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- It has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. This inhibition could contribute to its anticancer effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of MDA-MB-231 breast cancer cells with an IC50 of 0.126 μM. |
| Study B | Reported MIC values of 4–8 μg/mL against MRSA strains, indicating potential as an antimicrobial agent. |
| Study C | Investigated enzyme inhibition, showing promising results against MMP-2 and MMP-9, which are implicated in cancer progression. |
Q & A
Basic Questions
Q. What are the typical synthetic protocols for preparing (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid derivatives in cross-coupling reactions?
- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, Pd(OAc)₂ and PPh₃ are used as catalysts with K₃PO₄ as a base in THF at elevated temperatures (e.g., 80°C). Reaction times vary (1–8 hours) depending on the substituents of the boronic acid and coupling partner. Purification typically involves silica gel column chromatography or crystallization (e.g., acetonitrile), yielding products with >99% HPLC purity .
Q. How are this compound derivatives characterized in academic research?
- Methodological Answer : Characterization includes:
- NMR spectroscopy : and NMR to confirm structural integrity (e.g., chemical shifts for methoxy and trifluoromethoxy groups).
- HPLC : Purity assessment (≥99% typical).
- Melting point analysis : To verify crystallinity (e.g., 200–265°C range observed for related compounds).
- Optical rotation : For chiral derivatives, values are reported .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethoxy) influence the reactivity of phenylboronic acids in Suzuki-Miyaura couplings?
- Methodological Answer : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the boron center, accelerating transmetallation but potentially increasing susceptibility to protodeboronation. Optimization of base strength (e.g., K₃PO₄ vs. Na₂CO₃) and solvent polarity (THF vs. dioxane) is critical. Lower yields may occur with sterically hindered partners, necessitating extended reaction times (e.g., 8 hours vs. 1 hour for less hindered systems) .
Q. What methodologies are recommended for analyzing trace impurities in phenylboronic acid derivatives?
- Methodological Answer : LC-MS/MS is preferred for detecting genotoxic impurities (e.g., residual boronic acids) at sub-ppm levels. Key parameters:
- Column : C18 with 0.1% formic acid in water/acetonitrile gradients.
- Detection : Multiple reaction monitoring (MRM) for specific ion transitions.
- Validation : Adherence to ICH guidelines for LOD (≤0.1 ppm), LOQ (≤0.3 ppm), and accuracy (90–110%) .
Q. How can the stability of phenylboronic acid derivatives be modulated under oxidative conditions?
- Methodological Answer : Boronic esters with diol ligands (e.g., pinacol, neopentyl glycol) exhibit tunable oxidation rates. For instance, pinacol esters oxidize faster (50% conversion in 10 minutes with H₂O₂) due to lower diol-boronic acid affinity (relative affinity = 12.1). In contrast, neopentyl glycol esters oxidize slower (27 minutes) but offer better hydrolytic stability. Free boronic acids show intermediate reactivity (22 minutes) .
Q. When encountering discrepancies in reaction yields for phenylboronic acid derivatives, what analytical approaches can resolve inconsistencies?
- Methodological Answer :
- Kinetic profiling : Monitor reaction progress via NMR to identify incomplete coupling or side reactions.
- Impurity mapping : Use HRMS to detect byproducts (e.g., protodeboronated species).
- Computational modeling : Predict steric/electronic effects of substituents using DFT (e.g., trifluoromethoxy’s impact on boron electrophilicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
